Cas no 82-88-2 (2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine)
82-88-2 structure
Product Name:2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- phenindamine
- 2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine
- 2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine
- Phenindamine [INN:BAN]
- 1H-Indeno(2,1-c)pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-
- 5-20-08-00420 (Beilstein Handbook Reference)
- Phenindiamine
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridinium
- 2-METHYL-9-PHENYL-1H,2H,3H,4H,9H-INDENO[2,1-C]PYRIDINE
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-lH-indeno(2,1-c)pyridine
- PDSP1_000151
- PDSP2_000150
- UNII-772BQ8KSST
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene; Nu 1504; Phenindamine; Thephorin
- DB01619
- CS-0017474
- CHEBI:8065
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine #
- DTXSID0023452
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine
- Q6583284
- NCGC00532494-01
- BRN 0221083
- PHENINDAMINE [VANDF]
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine
- PHENINDAMINE [MI]
- NS00038226
- 5503-08-2
- L001053
- 1H-INDENO(2,1-c)PYRIDINE, 2,3,4,9-TETRAHYDRO-2-METHYL-9-PHENYL-, HYDROCHLORIDE
- SCHEMBL29502
- Thephorin
- Fenindamina
- EINECS 201-443-4
- Phenindaminum [INN-Latin]
- 772BQ8KSST
- NU-1504
- 1,2,3,4-TETRAHYDRO-2-METHYL-9-PHENYL-2-AZAFLUORENE
- HY-A0149
- EN300-18563900
- 1H-Indeno[2,1-c]pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-
- PHENINDAMINE [WHO-DD]
- 2-methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene
- Phenindamine (INN)
- D08353
- Phenindaminum
- ISFHAYSTHMVOJR-UHFFFAOYSA-N
- CHEMBL278398
- BDBM50089147
- NU 1504
- PHENINDAMINE [INN]
- Fenindamina [INN-Spanish]
- C07790
- 82-88-2
- Phenindamine hydrochloride
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine
-
- Inchi: 1S/C19H19N/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3
- InChI-Schlüssel: ISFHAYSTHMVOJR-UHFFFAOYSA-N
- Lächelt: N1(C)CCC2C3C=CC=CC=3C(C3C=CC=CC=3)C=2C1
Berechnete Eigenschaften
- Genaue Masse: 411.168188
- Monoisotopenmasse: 411.168188
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 4
- Komplexität: 524
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 118
- XLogP3: 3.1
Experimentelle Eigenschaften
- Dichte: 1.17
- Schmelzpunkt: 90-91°
- Siedepunkt: 416.5°C at 760 mmHg
- Flammpunkt: 183°C
- Brechungsindex: 1.652
- PSA: 3.24000
- LogP: 3.85910
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18563900-0.05g |
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno[2,1-c]pyridine |
82-88-2 | 0.05g |
$2755.0 | 2023-09-18 |
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Verwandte Literatur
-
1. Hydrogenations with palladium precipitated in the presence of the substrateA. Ca?as-Rodriguez J. Chem. Soc. Perkin Trans. 1 1972 554
-
A. L. Ham,P. R. Leeming J. Chem. Soc. C 1969 523
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
Lemu Girma Beka,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv. 2019 9 32338
-
5. Design and examination of an antioxidant-containing polyphosphazene scaffold for tissue engineeringNicole L. Morozowich,Jessica L. Nichol,Ryan J. Mondschein,Harry R. Allcock Polym. Chem. 2012 3 778
82-88-2 (2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz